molecular formula C25H28N4O6 B11152079 methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

Cat. No.: B11152079
M. Wt: 480.5 g/mol
InChI Key: ZOYUQBFSONYCKX-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate is a complex organic compound with a unique structure that includes a benzotriazine moiety, a cyclohexane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzotriazine moiety, which can be synthesized through the cyclization of appropriate precursors under acidic conditions. The cyclohexane ring is then introduced through a series of reactions, including hydrogenation and amination. Finally, the benzoate ester is formed by esterification of the corresponding benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate involves its interaction with specific molecular targets. The benzotriazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate: Unique due to its specific combination of functional groups and structural features.

    Other Benzotriazine Derivatives: Share the benzotriazine moiety but differ in other structural aspects, leading to different properties and applications.

    Cyclohexaneamido Benzoates: Similar in having the cyclohexaneamido and benzoate groups but lack the benzotriazine moiety.

Uniqueness

The uniqueness of methyl 4,5-dimethoxy-2-{4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]cyclohexaneamido}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H28N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C25H28N4O6/c1-33-21-12-18(25(32)35-3)20(13-22(21)34-2)26-23(30)16-10-8-15(9-11-16)14-29-24(31)17-6-4-5-7-19(17)27-28-29/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,26,30)

InChI Key

ZOYUQBFSONYCKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)OC

Origin of Product

United States

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